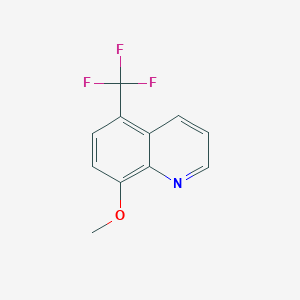

8-Methoxy-5-(trifluoromethyl)quinoline

Description

8-Methoxy-5-(trifluoromethyl)quinoline (CAS 316-75-6) is a quinoline derivative featuring a methoxy (-OCH₃) group at position 8 and a trifluoromethyl (-CF₃) group at position 5. The quinoline core, a bicyclic structure with a benzene ring fused to a pyridine ring, provides a versatile scaffold for medicinal chemistry. The methoxy group enhances solubility and modulates electronic properties, while the trifluoromethyl group contributes to metabolic stability, lipophilicity, and binding affinity through its strong electron-withdrawing nature . This compound has been explored for anticancer and antibacterial applications due to its structural resemblance to bioactive quinoline derivatives like chloroquine and ciprofloxacin .

Properties

Molecular Formula |

C11H8F3NO |

|---|---|

Molecular Weight |

227.18 g/mol |

IUPAC Name |

8-methoxy-5-(trifluoromethyl)quinoline |

InChI |

InChI=1S/C11H8F3NO/c1-16-9-5-4-8(11(12,13)14)7-3-2-6-15-10(7)9/h2-6H,1H3 |

InChI Key |

IJWPTCMNAMOWLP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C=C1)C(F)(F)F)C=CC=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 8-Methoxyquinoline-5-sulfonamides: These derivatives (e.g., compounds 6a–f in ) replace the -CF₃ group with a sulfonamide (-SO₂NHR) at position 5. The sulfonamide group introduces hydrogen-bonding capacity, enhancing interactions with biological targets like enzymes or receptors. For example, sulfonamide derivatives demonstrated potent anticancer activity (IC₅₀ = 0.8–5.2 µM against HeLa cells) compared to trifluoromethyl analogs, likely due to improved target engagement .

- 7-Fluoro-5-((4-fluorophenyl)sulfonyl)quinolin-8-ol: This compound () features a sulfonyl (-SO₂) group at position 5, a hydroxyl (-OH) at position 8, and fluorine at position 6. The sulfonyl group increases polarity, reducing membrane permeability but improving selectivity for catechol-O-methyltransferase (COMT) inhibition (IC₅₀ = 12 nM) .

Substituent Type and Bioactivity

- 2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-nitroquinoline (Compound 278, ): Replacing the methoxy group at position 8 with a nitro (-NO₂) group creates a stronger electron-withdrawing effect, enhancing electrophilic reactivity.

- 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid (CAS 199872-29-2): The carboxylic acid (-COOH) at position 5 increases water solubility and enables salt formation, making it suitable for formulation in drug delivery systems. However, the -CF₃ group at position 2 instead of 5 alters steric interactions, reducing antibacterial efficacy compared to the parent compound .

Key Observations :

- The trifluoromethyl group at position 5 enhances lipophilicity (LogP = 3.2) compared to sulfonamide derivatives (LogP = 2.8), favoring blood-brain barrier penetration.

- Sulfonamide derivatives exhibit superior antibacterial activity due to hydrogen-bonding interactions with bacterial enzymes .

- Nitro-substituted quinolines (e.g., Compound 278) show higher electrophilic reactivity but lower solubility, limiting therapeutic utility .

Mechanistic Insights

- Anticancer Activity: The -CF₃ group in 8-Methoxy-5-(trifluoromethyl)quinoline stabilizes charge-transfer interactions with DNA topoisomerases, inducing apoptosis .

- COMT Inhibition: Sulfonyl and hydroxyl groups in 7-fluoro-5-sulfonylquinolin-8-ol facilitate hydrogen bonding with COMT’s active site, outperforming methoxy analogs .

- Skin Sensitization: Electron-withdrawing groups (e.g., -NO₂) promote quinoline-protein adduct formation, triggering immune responses absent in electron-donating analogs (e.g., -NH₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.